4-Chloro-6-isobutyl-2-methylpyrimidine

Description

Structural Identification and Nomenclature

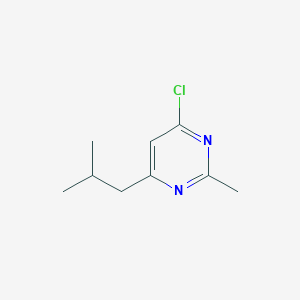

The structural identification of 4-Chloro-6-isobutyl-2-methylpyrimidine begins with its systematic nomenclature, which follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound's Chemical Abstracts Service registry number 1493477-07-8 provides unambiguous identification within chemical databases and literature. The molecular formula C9H13ClN2 indicates a total of nine carbon atoms, thirteen hydrogen atoms, one chlorine atom, and two nitrogen atoms arranged within the characteristic pyrimidine framework.

The systematic name reflects the compound's substitution pattern on the pyrimidine ring system. The numbering convention places nitrogen atoms at positions 1 and 3 of the six-membered ring, with the chlorine substituent located at position 4, the methyl group at position 2, and the isobutyl group at position 6. This substitution pattern creates an asymmetric molecule with distinct electronic and steric properties. The Simplified Molecular Input Line Entry System representation "CC1=NC(CC(C)C)=CC(Cl)=N1" provides a linear notation that unambiguously describes the connectivity and arrangement of atoms within the molecule.

The molecular weight of 184.67 daltons places this compound within the range typical for small to medium-sized heterocyclic molecules. The presence of the isobutyl group (2-methylpropyl) introduces branching that significantly affects the compound's three-dimensional structure and potential interactions with biological systems or other chemical entities. The chlorine substituent at position 4 represents a site of potential chemical reactivity, as halogen atoms in pyrimidine systems often serve as leaving groups in nucleophilic substitution reactions.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1493477-07-8 |

| Molecular Formula | C9H13ClN2 |

| Molecular Weight | 184.67 g/mol |

| Simplified Molecular Input Line Entry System | CC1=NC(CC(C)C)=CC(Cl)=N1 |

| Systematic Name | 4-Chloro-6-isobutyl-2-methylpyrimidine |

Historical Development in Heterocyclic Chemistry

The historical development of pyrimidine chemistry provides essential context for understanding the significance of 4-Chloro-6-isobutyl-2-methylpyrimidine within the broader landscape of heterocyclic compound evolution. The origins of pyrimidine chemistry can be traced to 1776 when Carl Wilhelm Scheele first isolated uric acid, a purine derivative containing a pyrimidine ring system. This early discovery established the foundation for what would become one of the most important areas of heterocyclic chemistry, ultimately leading to the development of complex substituted pyrimidines such as 4-Chloro-6-isobutyl-2-methylpyrimidine.

The systematic study of pyrimidines began in earnest during the late nineteenth century with the work of Adolf Pinner, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines in 1884. Pinner's contribution was particularly significant as he coined the term "pyrimidine" by combining "pyridine" and "amidine," establishing the nomenclature that continues to be used today. The first synthesis of the parent pyrimidine compound was achieved by Siegmund Gabriel and James Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction with zinc dust in hot water.

The evolution from these early synthetic achievements to contemporary compounds like 4-Chloro-6-isobutyl-2-methylpyrimidine represents a remarkable progression in synthetic methodology and understanding of structure-activity relationships. Modern synthetic approaches have enabled the precise placement of multiple substituents on the pyrimidine framework, as demonstrated by the complex substitution pattern in 4-Chloro-6-isobutyl-2-methylpyrimidine. The development of regioselective chlorination methods, alkylation techniques, and advanced purification methods has made possible the synthesis of highly functionalized pyrimidines that were unattainable using nineteenth-century synthetic methods.

The historical trajectory from simple pyrimidine derivatives to complex substituted variants like 4-Chloro-6-isobutyl-2-methylpyrimidine illustrates the maturation of heterocyclic chemistry as a discipline. Early researchers focused primarily on understanding fundamental reactivity patterns and developing basic synthetic methodologies, while contemporary work emphasizes the creation of molecules with specific substitution patterns designed to achieve particular properties or activities. This evolution reflects advances in both synthetic methodology and theoretical understanding of heterocyclic systems.

Position Within Pyrimidine Derivative Classifications

4-Chloro-6-isobutyl-2-methylpyrimidine occupies a specific position within the broader classification system of pyrimidine derivatives, which encompasses a vast array of structurally related compounds with varying substitution patterns and functional groups. The systematic classification of pyrimidine derivatives is based on the nature, position, and number of substituents attached to the core pyrimidine ring system. Within this framework, 4-Chloro-6-isobutyl-2-methylpyrimidine belongs to the category of trisubstituted pyrimidines, specifically those containing halogen, alkyl, and branched alkyl substituents.

The compound can be classified as a chloropyrimidine due to the presence of the chlorine atom at position 4 of the pyrimidine ring. Chloropyrimidines represent an important subclass of halogenated pyrimidines that exhibit distinctive chemical reactivity patterns, particularly in nucleophilic substitution reactions where the chlorine atom serves as a leaving group. The positioning of the chlorine at the 4-position places it adjacent to one of the ring nitrogen atoms, creating an electron-deficient carbon center that is particularly susceptible to nucleophilic attack.

The presence of both methyl and isobutyl substituents classifies this compound within the broader category of alkylated pyrimidines. The methyl group at position 2 represents a simple alkyl substitution, while the isobutyl group at position 6 introduces significant structural complexity through its branched carbon framework. This combination of simple and complex alkyl substituents creates a molecule with asymmetric properties and distinct steric requirements that differentiate it from symmetrically substituted pyrimidines.

Within the context of synthetic pyrimidine chemistry, 4-Chloro-6-isobutyl-2-methylpyrimidine exemplifies the category of designer heterocycles developed through modern synthetic methodologies. Unlike naturally occurring pyrimidines such as the nucleotide bases cytosine, thymine, and uracil, this compound represents a synthetic achievement that demonstrates the capacity to create novel molecular architectures through systematic chemical modification. The specific substitution pattern observed in this compound reflects contemporary approaches to heterocyclic design that emphasize the creation of molecules with tailored properties through precise control of substitution patterns.

| Classification Category | Specific Designation |

|---|---|

| Ring System | Pyrimidine (1,3-diazine) |

| Substitution Pattern | Trisubstituted |

| Halogen Classification | 4-Chloropyrimidine |

| Alkyl Classification | Mixed alkylated (methyl/isobutyl) |

| Synthetic Category | Designer heterocycle |

| Structural Complexity | Asymmetrically substituted |

Properties

IUPAC Name |

4-chloro-2-methyl-6-(2-methylpropyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-6(2)4-8-5-9(10)12-7(3)11-8/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOGEPXZWBZDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Scheme

- Starting material: 4-methyl-6-hydroxypyrimidine (or closely related hydroxy-pyrimidines)

- Chlorinating agent: Phosphorus oxychloride (POCl3)

- Organic base: Triethylamine, diisopropylethylamine, or other tertiary amines

- Reaction temperature: 25–100 °C

- Reaction time: 2–5 hours depending on conditions

The reaction proceeds by mixing the hydroxy-pyrimidine with POCl3 and an organic base in a weight ratio of approximately 1:5–10:0.5–1, followed by heating to reflux (around 100 °C) for several hours to achieve chlorination at the 4-position of the pyrimidine ring.

Workup and Purification

- After reaction completion, excess POCl3 is removed under reduced pressure.

- The reaction mixture is quenched by slow addition into ice water (approximately 1 kg of ice per batch).

- The aqueous phase is extracted with ethyl acetate (two times, ~200 mL each).

- The combined organic layers are washed with saturated sodium bicarbonate solution until neutral pH, followed by washing with saturated sodium chloride solution.

- Drying over anhydrous sodium sulfate, filtration, and concentration yield a crude product.

- Final purification is achieved by recrystallization from n-hexane to afford the pure 4-chloro-6-methylpyrimidine derivative with purity >98% and yields ranging from 85% to 90%.

Representative Experimental Data

| Parameter | Embodiment 1 | Embodiment 2 |

|---|---|---|

| Hydroxy pyrimidine used | 100 g 4-methyl-6-hydroxypyrimidine | 100 g 4-methyl-6-hydroxypyrimidine |

| POCl3 volume | 275 mL | 375 mL |

| Organic base | Triethylamine (50 mL) | Diisopropylethylamine (40 mL) |

| Reaction temperature | 5 °C cooling, then reflux at 100 °C | 7 °C cooling, then reflux at 100 °C |

| Reaction time | 4 hours | 5 hours |

| Workup | Ice quench, ethyl acetate extraction, bicarbonate wash, drying | Same as Embodiment 1 |

| Yield (%) | 85% | 90% |

| Purity (%) | >98% | >98% |

These conditions demonstrate a robust and scalable method for preparing 4-chloro-6-methylpyrimidines, which can be adapted for the isobutyl-substituted analog by starting with the corresponding hydroxy precursor bearing the isobutyl group at position 6.

Synthetic Variations and Organic Base Selection

The choice of organic base influences reaction efficiency and by-product formation. Bases such as triethylamine and diisopropylethylamine are commonly used, but others including triisopropylamine, N,N-dimethylaniline, pyridine, and heterocyclic amines have been reported.

- Organic base quantity typically ranges from 0.3 to 1 equivalent by weight relative to the hydroxy pyrimidine.

- The base neutralizes HCl generated during chlorination and facilitates the reaction.

- Selection is often based on availability, cost, and minimizing side reactions.

Related Synthetic Procedures in Literature

While direct synthesis of 4-chloro-6-isobutyl-2-methylpyrimidine is less frequently reported in open literature, analogous compounds such as 4-chloro-2-isopropyl-6-methylpyrimidine have been synthesized using POCl3 chlorination and used as intermediates for further substitution reactions.

- Chlorination with POCl3 is performed without isolation of intermediates, enabling direct use in subsequent synthetic steps.

- Reaction monitoring and purification protocols ensure high purity of the chlorinated pyrimidine intermediates.

- Yields for these related compounds are generally above 50%, with purification by chromatography or recrystallization.

Summary Table of Preparation Parameters

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Starting material | 4-methyl-6-hydroxypyrimidine or isobutyl analog | Hydroxy group at position 6 essential |

| Chlorinating agent | Phosphorus oxychloride (POCl3) | 5–10 equivalents by weight |

| Organic base | Triethylamine, diisopropylethylamine, or similar | 0.3–1 equivalents by weight |

| Temperature | 25–100 °C (typically reflux at ~100 °C) | Initial cooling during base addition |

| Reaction time | 2–5 hours | Longer times may improve conversion |

| Workup | Ice water quench, ethyl acetate extraction, bicarbonate wash | Removes excess reagents and neutralizes |

| Purification | Drying, filtration, concentration, recrystallization | n-Hexane recrystallization preferred |

| Yield | 85–90% (patent examples) | High purity (>98%) achievable |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-isobutyl-2-methylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 4 can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and other nucleophilic species.

Catalysts: Palladium-based catalysts for coupling reactions.

Solvents: Ethanol, dimethylformamide (DMF), and dichloromethane (CH2Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

4-Chloro-6-isobutyl-2-methylpyrimidine serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines or thiols, leading to the formation of different derivatives.

- Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, facilitating the formation of carbon-carbon bonds essential for constructing larger molecular frameworks.

Table 1: Common Reactions Involving 4-Chloro-6-isobutyl-2-methylpyrimidine

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Chlorine replaced by amines or thiols | Aminopyrimidine derivatives |

| Coupling Reactions | Formation of carbon-carbon bonds | Complex organic molecules |

| Oxidation/Reduction | Alteration of oxidation states | Various functionalized products |

Biological Applications

Drug Discovery and Development

The compound is being explored as a potential lead compound in drug discovery due to its structural features that may interact with biological targets. Its ability to inhibit key enzymes or receptors makes it a candidate for therapeutic development in various diseases, including cancer and inflammation.

Mechanism of Action

The mechanism by which 4-Chloro-6-isobutyl-2-methylpyrimidine exerts its effects may involve interactions with specific molecular pathways, such as the PI3K-Akt-mTOR pathway, which is crucial for cell division and survival.

Case Study: Anticancer Properties

Research has indicated that pyrimidine derivatives can exhibit anticancer properties. For instance, studies have shown that modifications to pyrimidine structures can enhance their efficacy against cancer cell lines. The potential of 4-Chloro-6-isobutyl-2-methylpyrimidine in this context warrants further investigation through in vitro assays and molecular docking simulations to evaluate binding affinities with cancer-related targets.

Industrial Applications

Agrochemicals and Dyes

In addition to its pharmaceutical potential, 4-Chloro-6-isobutyl-2-methylpyrimidine is utilized in the production of agrochemicals and dyes. Its chemical properties allow it to be incorporated into formulations that enhance crop protection and color stability in dyes .

Mechanism of Action

The mechanism by which 4-Chloro-6-isobutyl-2-methylpyrimidine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit key enzymes or receptors involved in biological processes, such as the PI3K-Akt-mTOR pathway, which plays a role in cell division, migration, and survival . By modulating these pathways, the compound can influence various cellular functions and potentially exhibit therapeutic effects.

Comparison with Similar Compounds

Substituent Effects and Reactivity

Physicochemical Properties

Functional and Application Differences

- Lipophilicity and Bioavailability : Compounds with branched aliphatic groups (e.g., isobutyl in the target, iso-propyl-d7 in ) exhibit higher lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drugs. In contrast, sulfonyl-piperidine derivatives () show increased polarity, making them suitable for aqueous-phase reactions.

- Synthetic Utility : The chloro group in 4-Chloro-6-isobutyl-2-methylpyrimidine is a prime site for nucleophilic substitution, analogous to 4-Chloro-6-methoxy-2-methylpyrimidine (), where methoxy groups direct electrophilic attacks.

- Stability and Storage : Deuterated analogs () and moisture-sensitive compounds () require stringent storage conditions, whereas cyclobutyl-substituted pyrimidines () may exhibit enhanced thermal stability due to ring rigidity.

Key Research Findings

Deuterated Derivatives : Isotopic labeling (e.g., iso-propyl-d7 in ) is critical in pharmacokinetic studies to trace metabolic pathways without altering biological activity.

Hybrid Structures : Pyrimidines fused with aromatic systems (e.g., chloropyridinyl in ) demonstrate improved binding affinity in kinase inhibitors due to enhanced π-π interactions.

Safety Profiles : Sulfonyl-containing derivatives () are often prioritized in drug development for their predictable degradation pathways and reduced toxicity.

Biological Activity

4-Chloro-6-isobutyl-2-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant studies that highlight its effects on cellular processes.

Target Interactions

Pyrimidines, including 4-Chloro-6-isobutyl-2-methylpyrimidine, play a crucial role in cellular functions by interacting with various biological targets. These compounds primarily exert their effects through hydrogen bonding, particularly with nucleic acids (DNA and RNA) and proteins involved in metabolic pathways. The chlorine atom in this compound enhances its reactivity, making it susceptible to nucleophilic attacks, which can lead to diverse biochemical interactions.

Biochemical Pathways

The compound is involved in several key metabolic pathways, influencing the synthesis and degradation of nucleotides and other metabolites. It has been shown to modulate enzyme activities related to these pathways, thereby affecting overall metabolic homeostasis .

Pharmacokinetics

Absorption and Distribution

4-Chloro-6-isobutyl-2-methylpyrimidine is generally well absorbed in biological systems. Its distribution within tissues is mediated by specific transport mechanisms that facilitate its localization in cellular compartments where it can exert its biological effects.

Metabolism and Excretion

The compound is primarily metabolized in the liver, with metabolites excreted through urine. The pharmacokinetic profile suggests a favorable bioavailability that supports its potential therapeutic applications.

Cellular Effects

Studies have demonstrated that 4-Chloro-6-isobutyl-2-methylpyrimidine influences various cellular processes:

- Gene Expression Modulation : The compound can alter the expression of genes involved in metabolic regulation, impacting cellular responses to environmental stimuli.

- Cell Signaling Pathways : It affects signaling cascades that govern cell growth and differentiation, suggesting potential applications in cancer research .

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : At lower concentrations, it enhances metabolic activity and promotes cell viability.

- High Doses : Conversely, higher doses can induce cytotoxic effects, leading to cellular damage and disruption of normal metabolic functions. This duality underscores the importance of dosage optimization for therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-Chloro-6-isobutyl-2-methylpyrimidine:

- In Vitro Studies : Laboratory experiments have shown that this compound can inhibit certain enzymes involved in metabolic pathways, demonstrating its potential as a therapeutic agent against metabolic disorders.

- Animal Models : In vivo studies have revealed that administration of this compound at varying dosages affects metabolic rates and gene expression profiles in animal models, providing insights into its pharmacological potential.

- Molecular Docking Studies : Computational analyses have indicated strong binding affinities between 4-Chloro-6-isobutyl-2-methylpyrimidine and various target proteins, supporting its role as a modulator of enzyme activity .

Summary Table of Biological Activities

Q & A

Q. How can spectroscopic contradictions (e.g., anomalous NMR peaks) be troubleshooted during characterization?

- Methodological Answer : Check for tautomerism or dynamic effects by variable-temperature NMR. If unexpected peaks persist, recrystallize the compound to remove impurities or employ 2D NMR techniques (e.g., HSQC, HMBC) to assign ambiguous signals. Cross-reference with computational NMR predictions (e.g., GIAO method) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.